molecular formula C7H11N3O2 B8812210 (5,6-Dimethoxypyrazin-2-yl)methanamine

(5,6-Dimethoxypyrazin-2-yl)methanamine

Cat. No. B8812210
M. Wt: 169.18 g/mol
InChI Key: NWXRASLSSQSYJG-UHFFFAOYSA-N
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Patent
US08349872B2

Procedure details

To a solution of 2,3-dichloropyrazine (8-1, 3.5 g, 23.5 mmol) in MeOH (115 mL) was added NaOMe in methanol (15.0 mL, 70.5 mmol, 4.37M) and the system was stirred overnight. The reaction contents were then filtered through a fritted funnel of medium porosity, concentrated, and partitioned between EtOAc and water. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to afford a clear oil. To this clear oil (2.5 g, 17.8 mmol) in DMF (17 ml) at 0° C. was added NBS (3.5 g, 19.6 mmol) the system was stirred overnight. The system was quenched with Na2SO3 and then poured into ice water. The resulting solids that precipitated from solution were isolated by filtration and dried to afford a white solid. To this white solid (1 g, 4.5 mmol) in DMF (9 mL) was added copper cyanide (0.45 g, 5.0 mmol) and heated to 185° C. for 20 minutes in the microwave reactor. The mixture was cooled and partitioned between EtOAc and water. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 65% EtOAc in hexanes) to afford a white powder. To this white powder (0.740 g, 4.5 mmol) in MeOH (40 mL) was added Pearlman's catalyst (0.315 g, 0.45 mmol, 20 weight percent) and concentrated HCl (3.0 mL, 36 mmol, 12M). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite followed by removal of methanol in vacuo. The crude mixture was then dissolved in DCM, basified using saturated Na2CO3 and then extracted several times with DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (8-2) as a bone solid. ESI+MS [M+H]+ C7H11N3O2: M-16 (—NH2), 152.8 found, 152.2 required.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
powder
Quantity
0.74 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0.315 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+].C1[C:17](=[O:18])N(Br)C(=O)C1.[Cu]([C:23]#[N:24])C#N.Cl>CO.CN(C=O)C.[OH-].[OH-].[Pd+2]>[CH3:9][O:10][C:2]1[C:7]([O:18][CH3:17])=[N:6][C:5]([CH2:23][NH2:24])=[CH:4][N:3]=1 |f:1.2,8.9.10|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
115 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
oil
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
3.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
solid
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0.45 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
powder
Quantity
0.74 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.315 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
the system was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were then filtered through a fritted funnel of medium porosity
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a clear oil
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The system was quenched with Na2SO3
ADDITION
Type
ADDITION
Details
poured into ice water
CUSTOM
Type
CUSTOM
Details
The resulting solids that precipitated from solution
CUSTOM
Type
CUSTOM
Details
were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a white solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by gradient elution on silica (0 to 65% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a white powder
STIRRING
Type
STIRRING
Details
The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
followed by removal of methanol in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was then dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted several times with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=C(N=C1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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